molecular formula C15H16N2O2 B2487376 2-amino-N-(4-methoxybenzyl)benzamide CAS No. 221539-30-6

2-amino-N-(4-methoxybenzyl)benzamide

Cat. No. B2487376
M. Wt: 256.305
InChI Key: YAGHGODWSGIUCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06407116B1

Procedure details

Isatoic anhydride (10.0 g) was suspended in tetrahydrofuran (150 ml) and treated dropwise with 4-methoxybenzylamine (9.61 ml). The reaction mixture was stirred at room temperature for 20 hours and then the solvent was distilled off under reduced pressure to give a crude crystal (17.8 g, about 100%) of the title compound. Recrystallization from ethyl acetate-isopropyl ether yielded a colorless crystal, melting point 104 to 105° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.61 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Yield
100%

Identifiers

REACTION_CXSMILES
[C:1]12[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=1)[NH:6]C(=O)[O:4][C:2]2=O.[CH3:13][O:14][C:15]1[CH:22]=[CH:21][C:18]([CH2:19][NH2:20])=[CH:17][CH:16]=1>O1CCCC1>[NH2:6][C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][C:1]=1[C:2]([NH:20][CH2:19][C:18]1[CH:21]=[CH:22][C:15]([O:14][CH3:13])=[CH:16][CH:17]=1)=[O:4]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1=2C(=O)OC(NC1=CC=CC2)=O
Step Two
Name
Quantity
9.61 mL
Type
reactant
Smiles
COC1=CC=C(CN)C=C1
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
NC1=C(C(=O)NCC2=CC=C(C=C2)OC)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 17.8 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.